molecular formula C14H22BrN3O4 B13971686 ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate

ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13971686
M. Wt: 376.25 g/mol
InChI Key: MKGPAHDNWPLBPB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while hydrolysis can produce the corresponding carboxylic acids and amines .

Scientific Research Applications

Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1H-pyrazole-5-carboxylate
  • Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4-bromo-3-(((tert-butoxycarbonyl)(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H22BrN3O4

Molecular Weight

376.25 g/mol

IUPAC Name

ethyl 4-bromo-2-methyl-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C14H22BrN3O4/c1-7-21-12(19)11-10(15)9(16-18(11)6)8-17(5)13(20)22-14(2,3)4/h7-8H2,1-6H3

InChI Key

MKGPAHDNWPLBPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)CN(C)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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